molecular formula C8H4BrN3O3 B15275058 5-(5-Bromopyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(5-Bromopyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B15275058
M. Wt: 270.04 g/mol
InChI Key: DWVWBMKWMNLOPW-UHFFFAOYSA-N
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Description

5-(5-Bromopyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a bromopyridine moiety attached to an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromopyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-bromopyridine-3-carboxylic acid.

    Formation of Oxadiazole Ring: The carboxylic acid group is then converted into an oxadiazole ring through a cyclization reaction. This can be achieved using reagents such as hydrazine and carbon disulfide under reflux conditions.

    Final Product Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromopyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(5-Bromopyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-(5-Bromopyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine-3-carboxylic acid: Similar in structure but lacks the oxadiazole ring.

    1,2,4-Oxadiazole-3-carboxylic acid: Similar in structure but lacks the bromopyridine moiety.

    5-(5-Chloropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid: Similar in structure but has a chlorine atom instead of a bromine atom.

Uniqueness

5-(5-Bromopyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the bromopyridine and oxadiazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H4BrN3O3

Molecular Weight

270.04 g/mol

IUPAC Name

5-(5-bromopyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H4BrN3O3/c9-5-1-4(2-10-3-5)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14)

InChI Key

DWVWBMKWMNLOPW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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